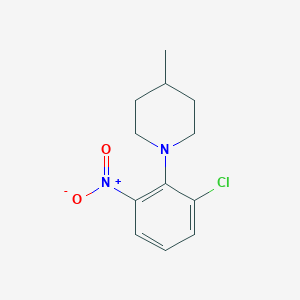![molecular formula C18H21N3O2S B2863231 [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone CAS No. 2380079-30-9](/img/structure/B2863231.png)
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. It has been shown to bind to the hydrophobic pockets of target proteins, thereby preventing their interaction with other proteins.
Biochemical and Physiological Effects:
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in lab experiments. It has been reported to have anti-cancer activity, as well as potential therapeutic effects in Alzheimer's disease and other neurodegenerative disorders. [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone is its versatility in various fields of scientific research. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular protein-protein interactions. However, one limitation of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone is its relatively low potency as an inhibitor, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for research on [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone. One potential area of study is the development of more potent derivatives of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone that can be used as inhibitors in drug discovery. Another direction is the exploration of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone's potential applications in materials science, such as the synthesis of functional materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone and its potential therapeutic applications in various diseases.
合成法
The synthesis of [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone involves the reaction of 4-methylsulfanylphenylacetic acid with 2,5-dimethylpyrimidine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine and trifluoroacetic acid to yield [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone.
科学的研究の応用
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science. In drug discovery, [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has been investigated as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as cancer and Alzheimer's disease. In chemical biology, [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has been used as a chemical probe to study protein function and localization. In materials science, [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone has been utilized as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
特性
IUPAC Name |
[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-11-19-18(20-12-13)23-15-7-9-21(10-8-15)17(22)14-3-5-16(24-2)6-4-14/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZBXALWQKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

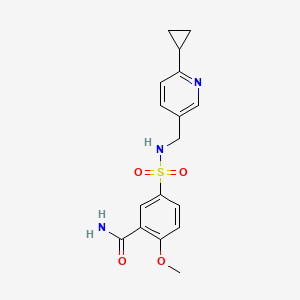
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)

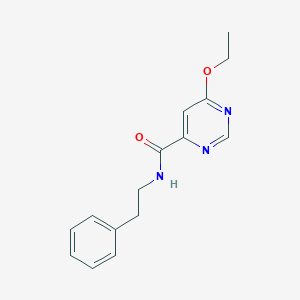
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
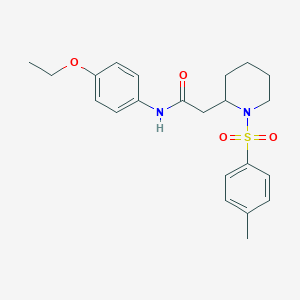
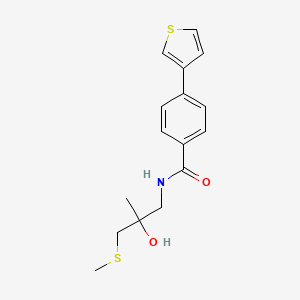
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)
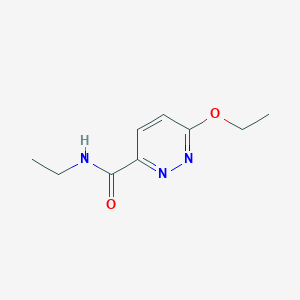
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)
